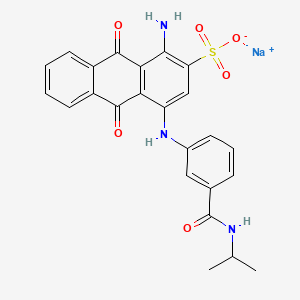![molecular formula C27H31Cl2N3O B13790575 N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13790575.png)
N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 3,4-dichloroaniline with benzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then reacted with phenoxyethylamine in the presence of a suitable catalyst to yield the final product. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient and cost-effective production of high-purity 2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloroaniline: A precursor in the synthesis of the compound.
Benzaldehyde: Another precursor used in the initial step of the synthesis.
Phenoxyethylamine: A related compound with similar structural features.
Uniqueness
2-[4-[(3,4-dichloroanilino)-phenylmethylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium dichloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its distinct chemical structure allows for diverse reactivity and interactions, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C27H31Cl2N3O |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
N-(3,4-dichlorophenyl)-N'-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide |
InChI |
InChI=1S/C27H31Cl2N3O/c1-19(2)32(20(3)4)16-17-33-24-13-10-22(11-14-24)30-27(21-8-6-5-7-9-21)31-23-12-15-25(28)26(29)18-23/h5-15,18-20H,16-17H2,1-4H3,(H,30,31) |
Clave InChI |
YCHDAUGVHFGKKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCOC1=CC=C(C=C1)N=C(C2=CC=CC=C2)NC3=CC(=C(C=C3)Cl)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


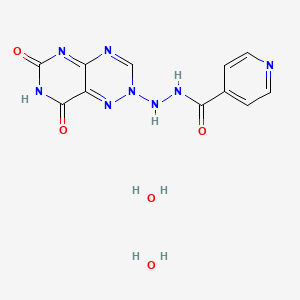
![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)
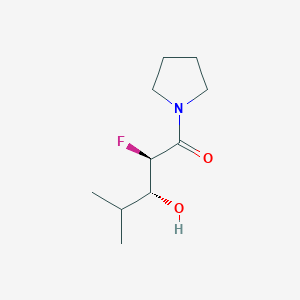
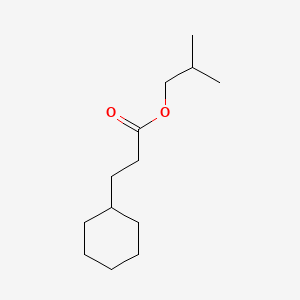
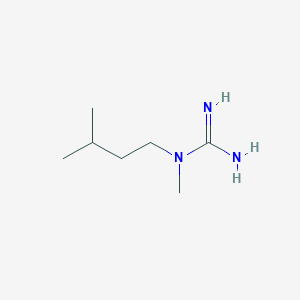
![Phenol, 4-[[2-methoxy-5-methyl-4-(phenylazo)phenyl]azo]-](/img/structure/B13790525.png)
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)

![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)

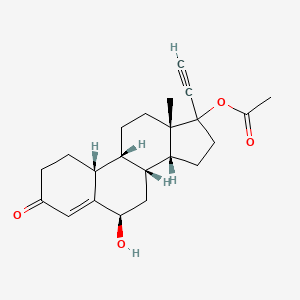
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
![4-Ethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B13790563.png)
